molecular formula C4H5N3O4 B114791 1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (9CI) CAS No. 158590-73-9

1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (9CI)

Cat. No. B114791
M. Wt: 159.1 g/mol
InChI Key: IPHRXVUYWVWSTP-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (9CI)) is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain.

Biochemical And Physiological Effects

1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (9CI)) has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of certain bacteria and fungi, and improve cognitive function in animal studies. It has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (9CI)) in lab experiments is that it has been found to have low toxicity and is generally well-tolerated in animals. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific applications.

Future Directions

There are several future directions for the study of 1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (9CI)). One direction is to further investigate its potential use in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, researchers could explore the use of 1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (9CI)) in combination with other drugs or therapies to enhance its effects.
Conclusion:
In conclusion, 1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (9CI)) is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its use in different applications.

Synthesis Methods

The synthesis of 1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (9CI)) has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-formyl-1,2,5-oxadiazole-3-carboxamide with formaldehyde in the presence of a base. This reaction leads to the formation of 1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (9CI)) with a yield of around 60-70%.

Scientific Research Applications

1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (9CI)) has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

CAS RN

158590-73-9

Product Name

1,2,5-Oxadiazole-3-carboxamide, 4-(hydroxymethyl)-, 2-oxide (9CI)

Molecular Formula

C4H5N3O4

Molecular Weight

159.1 g/mol

IUPAC Name

4-(hydroxymethyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide

InChI

InChI=1S/C4H5N3O4/c5-4(9)3-2(1-8)6-11-7(3)10/h8H,1H2,(H2,5,9)

InChI Key

IPHRXVUYWVWSTP-UHFFFAOYSA-N

SMILES

C(C1=NO[N+](=C1C(=O)N)[O-])O

Canonical SMILES

C(C1=NO[N+](=C1C(=O)N)[O-])O

synonyms

4-hydroxynethyl-furoxan-3-carboxamide
CAS 1609
CAS-1609

Origin of Product

United States

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